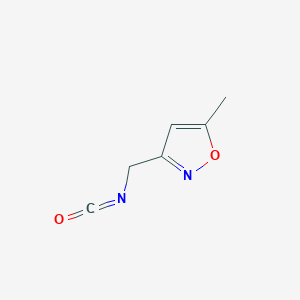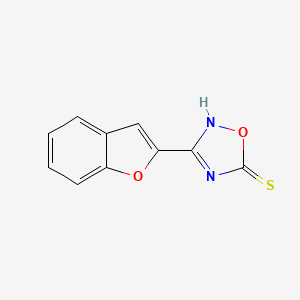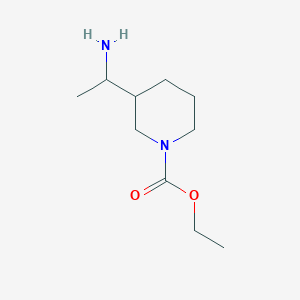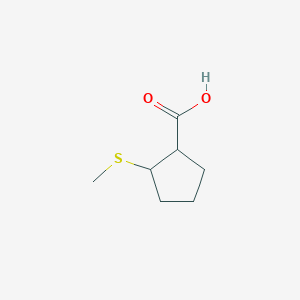
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Vue d'ensemble
Description
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of a benzyl group attached to the quinoline ring and a carbaldehyde group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Skraup synthesis, which uses aniline derivatives as starting materials. The reaction typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles can be applied to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Reduction: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-ol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Quinoline derivatives are known for their pharmacological activities, and this compound has been investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is similar to other quinoline derivatives, such as quinoline itself, 4-hydroxyquinoline, and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. its unique structural features, such as the presence of the benzyl group and the carbaldehyde group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Quinoline
4-Hydroxyquinoline
2-oxo-1,2-dihydroquinoline-3-carbaldehyde
2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Propriétés
IUPAC Name |
1-benzyl-2-oxoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-12-14-10-17(20)18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKCNGRVYNRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)






![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
![(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1529397.png)



